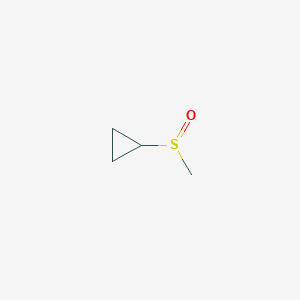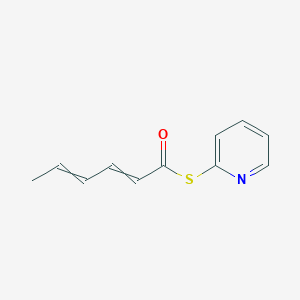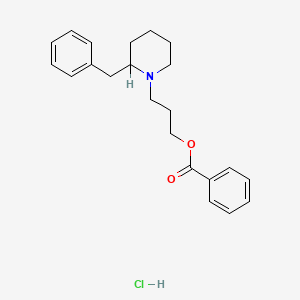
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzoyl group at the 3-position and propoxy groups at the 5 and 7 positions of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dipropoxy-2H-1-benzopyran-2-one and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the acylation reaction.
Acylation Reaction: The benzoyl chloride is added to the 5,7-dipropoxy-2H-1-benzopyran-2-one in the presence of the base, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the benzoyl group to a different functional group.
Substitution: The propoxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The benzoyl and propoxy groups play a crucial role in its biological activity by modulating its interaction with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
5,7-Dimethoxy-2H-1-benzopyran-2-one: This compound has methoxy groups instead of propoxy groups and may exhibit different biological activities.
3-Benzoyl-2H-1-benzopyran-2-one: Lacks the propoxy groups and may have different chemical reactivity and biological properties.
7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group at the 7-position and may be used in different applications.
Uniqueness
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one is unique due to the presence of both benzoyl and propoxy groups, which confer specific chemical and biological properties. Its unique structure allows for diverse applications in various fields of research and industry.
特性
CAS番号 |
77016-72-9 |
|---|---|
分子式 |
C22H22O5 |
分子量 |
366.4 g/mol |
IUPAC名 |
3-benzoyl-5,7-dipropoxychromen-2-one |
InChI |
InChI=1S/C22H22O5/c1-3-10-25-16-12-19(26-11-4-2)17-14-18(22(24)27-20(17)13-16)21(23)15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3 |
InChIキー |
DIHMJMCGHJMDSE-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=CC=C3)C(=C1)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


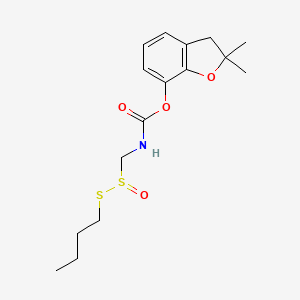


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)



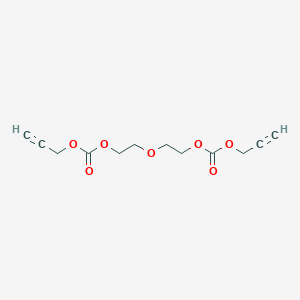
acetonitrile](/img/structure/B14450252.png)
